molecular formula C11H12N2O B1408921 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol CAS No. 1603517-86-7

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1408921
CAS No.: 1603517-86-7
M. Wt: 188.23 g/mol
InChI Key: ZJTNVEVMGIFPLU-UHFFFAOYSA-N
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Description

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a 2-methylbenzyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzyl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-Methylbenzyl)-1H-pyrazol-4-one.

    Reduction: The compound can be reduced to form derivatives with different substitution patterns on the pyrazole ring.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolones, and reduced derivatives, each with unique chemical and physical properties.

Scientific Research Applications

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: Due to its potential pharmacological properties, it can be explored for the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylbenzyl)-1H-pyrazol-4-one: An oxidized derivative with a carbonyl group at position 4.

    1-(2-Methylbenzyl)-1H-pyrazole: A reduced derivative without the hydroxyl group.

    1-(2-Methylphenyl)-1H-pyrazol-4-ol: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol is unique due to the presence of both the 2-methylbenzyl group and the hydroxyl group on the pyrazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-4-2-3-5-10(9)7-13-8-11(14)6-12-13/h2-6,8,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTNVEVMGIFPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603517-86-7
Record name 1-[(2-methylphenyl)methyl]-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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